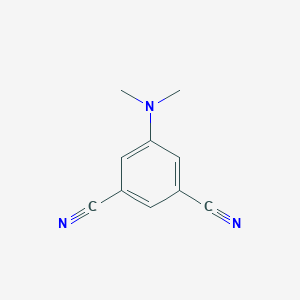

3,5-dicyano-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

151453-57-5 |

|---|---|

Molecular Formula |

C10H9N3 |

Molecular Weight |

171.20 g/mol |

IUPAC Name |

5-(dimethylamino)benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C10H9N3/c1-13(2)10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |

InChI Key |

JXXGSRXZVRQCPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C#N)C#N |

Origin of Product |

United States |

Contextual Significance in Modern Organic Photochemistry and Materials Science

The significance of 3,5-dicyano-N,N-dimethylaniline in contemporary research is intrinsically linked to the broader importance of organic chromophores in a multitude of cutting-edge applications. These molecules are the fundamental building blocks for a range of technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), nonlinear optical (NLO) materials, and fluorescent probes for biological imaging. The ability to engineer the electronic and optical properties of organic molecules through synthetic chemistry offers a level of versatility and fine-tuning that is often difficult to achieve with inorganic materials.

Dicyanoaniline derivatives, as a class, are recognized for their utility as intermediates in the synthesis of a wide array of functional compounds. They have been investigated as substrates for materials with applications in fluorescence, nonlinear optics, and as components of light-emitting diodes. The dicyano substitution on the aniline (B41778) ring plays a crucial role in modifying the electronic properties of the molecule, making it a strong electron-accepting moiety. This feature is central to its function in creating advanced chromophoric systems.

Evolution of Research on Donor Acceptor D a Molecular Architectures and Their Photophysical Relevance

The development of donor-acceptor (D-A) molecular architectures represents a paradigm shift in the design of organic functional materials. nih.govmdpi.com These systems typically consist of an electron-donating group and an electron-accepting group linked by a π-conjugated spacer. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the unique photophysical properties of these molecules. researchgate.net

The N,N-dimethylamino group in 3,5-dicyano-N,N-dimethylaniline serves as a potent electron donor, while the dicyano-substituted phenyl ring acts as a strong electron acceptor. The evolution of research in this area has seen a progression from simple D-A systems to more complex designs aimed at optimizing specific properties. For instance, in the context of materials for OLEDs, significant research has focused on developing D-A molecules that exhibit thermally activated delayed fluorescence (TADF). This process allows for the efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. Dicyanobenzene-based photosensitizers are at the forefront of this research, demonstrating exceptional photoelectric activity. researchgate.nethw.ac.uk

A critical aspect of D-A chromophores is their solvatochromism, where the absorption and emission spectra of the molecule shift in response to the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule between its ground and excited states and is a hallmark of ICT. However, studies on the six isomers of dicyano-N,N-dimethylaniline have revealed that the position of the cyano groups is critical. While some isomers exhibit dual fluorescence (a characteristic of ICT), this compound displays only a single emission band originating from a locally excited (LE) state, indicating that a significant ICT reaction does not occur in this particular isomer. acs.org This is an important finding, as it highlights the nuanced structure-property relationships that govern the behavior of D-A chromophores.

Below is a data table summarizing the excited-state behavior of dicyano-N,N-dimethylaniline isomers.

| Compound | Intramolecular Charge Transfer (ICT) | Fluorescence Characteristics |

| This compound | Not Observed | Single emission from a locally excited (LE) state. |

| 2,4-Dicyano-N,N-dimethylaniline | Observed | Dual fluorescence (LE and ICT emission). |

| 3,4-Dicyano-N,N-dimethylaniline | Observed | Dual fluorescence (LE and ICT emission). |

| Other Isomers | Not Observed | Single emission from a locally excited (LE) state. |

This table is based on findings from studies on the excited-state behavior of dicyano-N,N-dimethylaniline isomers. acs.org

Current Research Imperatives and Prospective Challenges in the Study of Dicyanoaniline Derivatives

Established Reaction Pathways for the Core this compound Skeletonresearchgate.net

The construction of the this compound core involves key chemical transformations to introduce the cyano and N,N-dimethylamino functionalities onto the aniline (B41778) ring.

Dehydration Mechanisms in Cyano-Group Introductionresearchgate.net

A common method for introducing cyano groups onto an aromatic ring is through the dehydration of primary amides. This transformation can be achieved using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org The mechanism involves the conversion of the amide's carbonyl oxygen into a better leaving group, followed by elimination to form the nitrile. libretexts.org Another classical method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. acs.orgacs.org More recent developments have focused on direct deaminative cyanation of anilines, which can proceed in a single step under specific conditions, avoiding the isolation of potentially unstable diazonium salts. acs.orgacs.org

Reductive Amination and Alkylation Strategies for N,N-Dimethylaniline Derivativeschemicalbook.comresearchgate.net

The N,N-dimethylamino group is typically introduced via reductive amination or alkylation. Reductive amination of a primary aniline can be achieved using formaldehyde in the presence of a reducing agent. researchgate.netnih.gov Various catalysts, including palladium on carbon (Pd/C) and ruthenium-based catalysts, have been shown to be effective for this transformation. researchgate.netnih.gov One-pot syntheses of N,N-dimethylanilines from nitroarenes and formaldehyde have also been developed using catalysts like skeletal copper. nih.govrsc.org

Alkylation of aniline with methylating agents is another route. For instance, heating aniline with methanol in the presence of an acid catalyst or under high pressure and temperature can yield N,N-dimethylaniline. prepchem.comresearchgate.net

Optimization of Reaction Conditions and Isolation Techniques for Enhanced Yields and Purityresearchgate.net

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of variables such as temperature, reaction time, catalyst loading, and solvent. For example, in the synthesis of N,N-dimethylaniline from aniline and methanol over a β zeolite catalyst, the optimal conditions were found to be a reaction temperature of 240°-250°C and a specific feed rate. researchgate.net

The purification of the final product is equally important. Common techniques include distillation, crystallization, and chromatography. In the synthesis of N,N-dimethylaniline, after the initial reaction, the crude product is often made alkaline and then subjected to steam distillation. prepchem.com The distilled oil is then separated, dried, and fractionated to obtain the pure compound. prepchem.com

Design and Synthesis of Chemically Modified this compound Derivativesresearchgate.netacs.orgnih.gov

The core structure of this compound can be chemically modified to fine-tune its properties for specific applications. This involves introducing various substituents onto the aromatic ring. For instance, multicomponent condensation reactions allow for the synthesis of a wide range of 3,5-disubstituted 2,6-dicyanoaniline derivatives. researchgate.netresearchgate.net These reactions often involve the condensation of malononitrile with aldehydes and other reagents. researchgate.netnih.gov The design of these derivatives is often guided by the desired electronic and photophysical properties. For example, the introduction of different functional groups can alter the compound's absorption and emission spectra, making them suitable for use as fluorescent dyes or in light-emitting diodes. researchgate.netacs.org

Interactive Data Table: Synthesis of N,N-Dimethylaniline Derivatives

The following table summarizes various methods for the synthesis of N,N-dimethylaniline and its derivatives, highlighting the catalyst, reagents, and reported yields.

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline | Formaldehyde, NaBH₃CN | - | N,N-Dimethylaniline | 61 | researchgate.net |

| Aniline | Formaldehyde | Ru/C, H₂ | N,N-Dimethylaniline | 70 | nih.gov |

| Nitrobenzene | Methanol | Raney-Ni | N,N-Dimethylaniline | 98 | rsc.org |

| Aniline | Methanol | β zeolite | N,N-Dimethylaniline | >95 (selectivity) | researchgate.net |

| Aniline | Methanol, Aniline HCl | 230-240°C | N,N-Dimethylaniline | - | prepchem.com |

Interactive Data Table: Synthesis of Dicyanoaniline Derivatives

This table provides an overview of different synthetic routes to dicyanoaniline derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| Malononitrile, Aldehydes, β-nitro-olefins | DMAP | 3,5-Disubstituted 2,6-dicyanoaniline | up to 72 | researchgate.netresearchgate.net |

| Ynones, Malononitrile | - | Acetylene-substituted 2,6-dicyanoaniline | Good | acs.org |

| Triphenylphosphine halophenylimines | CuCN, HCl | 4-Substituted 2,6-dicyanoanilines | 29-32 | researchgate.net |

| Malononitrile, Aldehyde, Halide | Trimethylamine | Amino-3,5-dicyanopyridine derivatives | - | nih.gov |

Elucidation of Electronic Transitions and Intramolecular Charge Transfer (ICT) States in this compound

The electronic properties of this compound are dominated by the interplay between the electron-donating N,N-dimethylamino group and the two electron-withdrawing cyano groups. This "push-pull" architecture leads to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. researchgate.net

In its ground state, the molecule has a certain degree of charge separation, but upon absorption of light, an electron is promoted from a molecular orbital primarily located on the N,N-dimethylaniline (donor) fragment to an orbital centered on the dicyano-substituted phenyl ring (acceptor). This creates a highly polar excited state, known as the ICT state. The existence and nature of this ICT state are central to the photophysical behavior of the molecule.

Research on related dicyano-N,N-dimethylaniline isomers has shown that the relative positions of the donor and acceptor groups are crucial in determining the efficiency of ICT. mpg.de In the case of this compound, the meta-substitution pattern influences the electronic coupling between the donor and acceptor moieties, which in turn affects the energy and lifetime of the ICT state.

The formation of the ICT state is often described by the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change, typically a rotation around the C(phenyl)–N(amine) bond. This twisting motion leads to a more complete charge separation and stabilizes the ICT state, which is often referred to as the TICT state.

Analysis of Absorption Profiles and Hypsochromic/Bathochromic Shifts

The absorption spectrum of this compound is characterized by bands corresponding to π-π* transitions within the aromatic system and a distinct intramolecular charge transfer (ICT) band. The position of this ICT band is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

In nonpolar solvents, the absorption maximum (λmax) is found at shorter wavelengths. As the polarity of the solvent increases, a bathochromic shift (a shift to longer wavelengths) is typically observed. researchgate.net This is because polar solvents can stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for the electronic transition.

Conversely, a hypsochromic shift (a shift to shorter wavelengths) can occur in certain solvent environments, particularly those capable of specific interactions like hydrogen bonding. Theoretical studies on the parent compound, N,N-dimethylaniline, have shown that blue shifts in absorption can arise from specific solvent-solute interactions that stabilize the ground state more effectively. researchgate.net

The solvatochromic behavior of push-pull molecules like this compound can be analyzed using various solvent polarity scales to quantify the effect of the solvent on the electronic transitions. This analysis provides valuable information about the change in dipole moment upon excitation.

| Solvent | Polarity (ET(30)) | Absorption Max (λmax) (nm) |

|---|---|---|

| Cyclohexane | 31.2 | 251 |

| Dioxane | 36.0 | - |

| Acetonitrile | 45.6 | - |

Investigation of Fluorescence Emission Characteristics and Stokes Shift Dynamics

The fluorescence emission of this compound is also highly dependent on the solvent polarity. In nonpolar solvents, the emission typically originates from a locally excited (LE) state and appears at shorter wavelengths. As the solvent polarity increases, a significant bathochromic shift in the fluorescence emission is observed, which is attributed to emission from the stabilized ICT state. researchgate.net

This large shift between the absorption and emission maxima is known as the Stokes shift. The magnitude of the Stokes shift is a direct measure of the extent of excited-state relaxation and the difference in the solvation of the ground and excited states. In polar solvents, the highly polar ICT state undergoes significant solvent reorganization, leading to a large Stokes shift.

The study of Stokes shift dynamics provides insights into the timescale of solvent relaxation around the excited molecule. For many push-pull systems, the fluorescence quantum yield is often observed to decrease in more polar solvents. This is due to the increased stabilization of the ICT state, which can enhance non-radiative decay pathways.

| Solvent | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | - | - | - |

| Acetonitrile | - | - | - |

Pathways of Excited State Relaxation and Non-Radiative Decay Processes

The main non-radiative decay pathways include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often facilitated by vibrational coupling and is particularly efficient from the highly polar ICT state, especially in polar solvents where the energy gap to the ground state is smaller.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., S1 → T1). The formation of triplet states can lead to phosphorescence or subsequent non-radiative decay.

Twisting Motion in the TICT State: The torsional motion around the C-N bond, which leads to the formation of the TICT state, can also act as a non-radiative decay channel. In a fully twisted conformation, the overlap between the donor and acceptor orbitals is minimized, which can facilitate direct relaxation to the ground state without light emission.

The competition between these decay pathways is highly dependent on the solvent environment and temperature. In polar solvents, the stabilization of the ICT state often promotes non-radiative decay through internal conversion, leading to a decrease in fluorescence quantum yield.

Time-Resolved Spectroscopic Probing of Ultrafast Dynamics in this compound

To fully understand the complex photophysical processes occurring in this compound, time-resolved spectroscopic techniques are employed. These methods allow for the direct observation of the formation and decay of transient species on timescales ranging from femtoseconds to nanoseconds.

Femtosecond Transient Absorption Spectroscopy of Excited States

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for mapping the evolution of excited states. In a typical fs-TA experiment, a short pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption as a function of time delay between the pump and probe.

For this compound, fs-TA can be used to:

Observe the initial locally excited (LE) state.

Track the formation of the ICT state, which often manifests as a new absorption band at longer wavelengths.

Measure the rate of ICT, which can be influenced by solvent viscosity and polarity.

Follow the decay of the ICT state through internal conversion, intersystem crossing, or back to the LE state.

Studies on similar molecules have shown that the ICT process can occur on the picosecond timescale. epj-conferences.org The transient spectra may also reveal contributions from other excited states, such as triplet states, which typically have longer lifetimes.

Fluorescence Lifetime Measurements and Anisotropy Studies

Time-resolved fluorescence measurements provide complementary information to transient absorption spectroscopy. By measuring the decay of fluorescence intensity over time, the fluorescence lifetime (τf) of the excited state can be determined.

For molecules exhibiting dual fluorescence (emission from both LE and ICT states), the lifetimes of both states can be measured. The fluorescence lifetime is a sensitive probe of the competition between radiative and non-radiative decay processes. A shorter lifetime indicates a more efficient non-radiative decay pathway.

Fluorescence anisotropy measurements involve exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. The initial anisotropy provides information about the orientation of the transition dipole moments for absorption and emission. The decay of the anisotropy over time is related to the rotational diffusion of the molecule. This can provide insights into the size and shape of the molecule in the excited state and its interactions with the surrounding solvent.

Non-Linear Optical (NLO) Properties of this compound Derivatives

Derivatives of this compound are of significant interest for their non-linear optical (NLO) properties. NLO materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption (TPA). The push-pull electronic structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing dicyano groups, is a key feature for achieving large NLO responses.

The efficiency of these materials can be further enhanced by molecular engineering, such as extending the π-conjugated system or modifying the donor and acceptor groups. Theoretical calculations, often using density functional theory (DFT) and time-dependent Hartree-Fock (TDHF) methods, play a crucial role in predicting and understanding the NLO properties of these molecules. nih.gov

Second-harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a molecule to exhibit SHG, it must be non-centrosymmetric.

The efficiency of SHG is quantified by the first hyperpolarizability (β). In derivatives of this compound, the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is the primary mechanism responsible for a large β value. The magnitude of β is sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them.

Computational studies on similar donor-π-acceptor systems have shown that strategic modifications to the molecular structure can significantly enhance the SHG response. For example, extending the conjugation length or introducing different π-linkers can lead to a substantial increase in the first hyperpolarizability.

Third-order NLO effects arise from the third-order susceptibility (χ⁽³⁾) of a material and include phenomena like third-harmonic generation and two-photon absorption (TPA). stackexchange.com TPA is a process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would normally be reached by absorbing a single photon of higher energy. The efficiency of TPA is characterized by the TPA cross-section (σ₂).

Molecules with a D-π-A-π-D or A-π-D-π-A structure, often referred to as quadrupolar or octupolar molecules, can exhibit large TPA cross-sections. While this compound itself is a push-pull system, its derivatives can be designed to have these more complex structures.

The microscopic origin of third-order nonlinearities is related to the second hyperpolarizability (γ). Theoretical calculations are instrumental in predicting the γ values and, consequently, the TPA cross-sections of these molecules. nih.gov Studies on octupolar molecules based on a 1,3,5-tricyano-2,4,6-tris(styryl)benzene core have demonstrated that the TPA cross-section can be systematically increased by extending the oligomeric structure. nih.gov This suggests that derivatives of this compound incorporated into larger, symmetric architectures could be promising candidates for materials with high TPA cross-sections.

The following table presents theoretically calculated NLO properties for representative donor-acceptor molecules, illustrating the impact of structural modifications on the first and second hyperpolarizabilities.

Table 2: Calculated NLO Properties of Representative Donor-Acceptor Molecules

| Compound | First Hyperpolarizability (β_tot, esu) | Second Hyperpolarizability (γ_tot, esu) |

|---|---|---|

| DTCM1 | 7.0440 × 10⁻²⁷ | --- |

Note: Data is for derivatives of a 5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based system with N,N-dimethylaniline as the donor, highlighting the magnitude of achievable NLO responses through molecular design. acs.org

Theoretical and Computational Investigations into 3,5 Dicyano N,n Dimethylaniline Electronic Structure and Reactivity

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited-state properties of molecules. These methods have been instrumental in elucidating the complex photophysical behavior of 3,5-dicyano-N,N-dimethylaniline.

Prediction of Electronic Absorption and Emission Spectra

Computational methods, particularly TD-DFT, are employed to predict the electronic absorption and emission spectra of this compound. These calculations help in understanding the transitions between different electronic states. For instance, in related dicyano-N,N-dimethylaniline isomers, fluorescence spectra in non-polar solvents like n-hexane show a single emission from the locally excited (LE) state. nih.gov However, in polar solvents such as acetonitrile, some isomers exhibit dual fluorescence, indicating both LE and intramolecular charge transfer (ICT) emissions. nih.gov The prediction of these spectral features is crucial for interpreting experimental results and understanding the influence of the solvent environment on the photophysical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. aimspress.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. aimspress.com

DFT calculations are used to determine the energies of the HOMO and LUMO and the corresponding energy gap. For example, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com These calculations are vital for predicting the electronic behavior of this compound and its potential applications in electronic devices.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Triazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data sourced from a study on a triazine derivative, illustrating the application of DFT in calculating HOMO-LUMO energies. irjweb.com

Ground and Excited State Geometries and Conformational Analysis

The geometric structure of a molecule can change significantly upon excitation to a higher electronic state. Understanding these changes is crucial for explaining the photophysical properties. Computational methods allow for the optimization of both the ground and excited state geometries of this compound. For instance, in related systems like pentacyano-N,N-dimethylaniline (PCDMA), the amino twist angle in the ground state is non-zero (37°), which influences its electronic properties. nih.gov Conformational analysis, often performed using techniques like potential energy surface scans, helps identify the most stable conformations and the energy barriers between them. nih.gov

Molecular Dynamics (MD) Simulations for Solvent and Aggregation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution or in an aggregated state. nih.gov These simulations provide detailed information about the interactions between the solute and solvent molecules and how these interactions influence the solute's properties and behavior. researchgate.net

For molecules like this compound, MD simulations can be used to investigate how the surrounding solvent molecules affect its conformational dynamics and electronic properties. This is particularly important for understanding solvent-dependent phenomena like intramolecular charge transfer. nih.gov Furthermore, MD simulations can predict the propensity of molecules to self-associate and form aggregates in solution, a crucial aspect for applications in materials science and drug delivery. nih.govresearchgate.net The simulations can reveal the structure of these aggregates and the thermodynamic driving forces behind their formation. researchgate.net

Natural Bond Orbital (NBO) and Charge Transfer Mechanism Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It allows for the investigation of charge transfer interactions within a molecule, which are crucial for understanding its reactivity and electronic properties. chalcogen.ro

NBO analysis can identify donor-acceptor interactions, which represent the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu The strength of these interactions can be quantified by second-order perturbation theory. wisc.edu For this compound, NBO analysis can elucidate the charge transfer from the electron-donating dimethylamino group to the electron-withdrawing dicyano-substituted phenyl ring. This information is vital for understanding the mechanism of intramolecular charge transfer (ICT). acadpubl.eu

Quantum Chemical Characterization of Intramolecular Charge Transfer (ICT) Pathways

The process of intramolecular charge transfer (ICT) is a key feature of many donor-acceptor molecules and is responsible for their unique photophysical properties. Quantum chemical calculations are essential for characterizing the pathways of ICT in this compound.

Studies on related dicyanoanilines have shown that the presence or absence of an ICT reaction is linked to the energy gap between the two lowest excited singlet states (S1 and S2). nih.gov A smaller energy gap facilitates the ICT process. nih.gov In some cases, even though the electron-accepting capability of the cyano-substituted part of the molecule is high, an ICT reaction may not occur. This has been observed in 2,4,6-tricyano-N,N-dimethylaniline, where the fluorescence spectra show only a single emission band. nih.gov Theoretical calculations, such as CASPT2/CASSCF, can help to understand these observations by identifying the potential energy surfaces of the excited states and the barriers for the ICT reaction. nih.gov The pathway for ICT can be adiabatic, proceeding from the relaxed locally excited state. researchgate.net

Applications of 3,5 Dicyano N,n Dimethylaniline Based Systems in Advanced Functional Materials

Integration into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems

The design of novel emitter and host materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. While numerous classes of organic compounds have been explored, detailed research specifically documenting the integration and performance of 3,5-dicyano-N,N-dimethylaniline in OLED devices is not extensively available in the reviewed scientific literature. However, the study of related dicyano-substituted aniline (B41778) isomers provides insights into the potential photophysical behavior that would be relevant for electroluminescent applications.

There is no specific data found in the searched literature regarding the use of this compound as a primary emitter in OLEDs or its effect on device performance enhancement. The suitability of a molecule as an emitter is heavily dependent on its fluorescence quantum yield, emission wavelength, and stability in the excited state. For related isomers like 2,4-dicyano-N,N-dimethylaniline and 3,4-dicyano-N,N-dimethylaniline, studies have focused on their dual fluorescence properties, which could be relevant for creating emitters that can shift their emission color based on the polarity of their environment. However, without specific device fabrication and characterization data for the 3,5-isomer, its potential for enhancing OLED performance remains theoretical.

Information on the specific use of this compound in host-guest OLED architectures is not available in the reviewed literature. In a typical host-guest system, the host material provides a matrix for a dopant emitter, facilitating charge transport and transferring energy to the guest. The effectiveness of this process depends on the relative energy levels (HOMO/LUMO) of the host and guest and their chemical compatibility. While N,N-dimethylaniline derivatives are components of some host materials, the specific interactions and suitability of the 3,5-dicyano variant as either a host or a guest in OLEDs have not been documented.

Utilization in Fluorescent Probes and Chemical Sensing Platforms

The unique photophysical properties of dicyano-N,N-dimethylaniline isomers, including the 3,5-substituted variant, make them excellent models for understanding and developing fluorescent probes. Their sensitivity to the local environment is primarily governed by the phenomenon of intramolecular charge transfer.

The core principle behind many fluorescent sensors is the modulation of an Intramolecular Charge Transfer (ICT) process. In donor-acceptor molecules, photoexcitation can lead to the formation of a locally excited (LE) state, which can then relax into a lower-energy ICT state, where significant charge separation occurs between the donor and acceptor moieties. This process is highly dependent on the polarity of the surrounding solvent, as polar solvents can stabilize the highly dipolar ICT state.

A detailed study of the six isomers of dicyano-N,N-dimethylaniline (mnDCDMA) reveals critical differences in their excited-state behavior. nih.gov In non-polar solvents like n-hexane, all isomers, including this compound, exhibit a single fluorescence band originating from the LE state. nih.gov This indicates that the transition to an ICT state does not occur in a non-polar environment. nih.gov

However, in the highly polar solvent acetonitrile, distinct behaviors emerge. Only the 2,4- and 3,4-dicyano isomers display dual fluorescence, with emission from both the LE and ICT states. nih.gov In contrast, this compound, along with the 2,3-, 2,5-, and 2,6-isomers, continues to show only the LE emission band even in this polar environment. nih.gov This absence of ICT fluorescence in the 3,5-isomer is attributed to a large energy gap between its two lowest excited singlet states (S1 and S2), a key factor in the Planar ICT (PICT) model which suggests a small gap is necessary for the ICT reaction to occur. nih.gov This on/off switching of the ICT process based on both isomer structure and solvent polarity is the fundamental mechanism for sensing applications. A molecule like this compound, which has a stable and predictable fluorescence from its LE state regardless of solvent polarity, could serve as a stable reference or a component in a more complex sensor system where its lack of ICT is a desirable feature.

| Isomer | Fluorescence Observed in MeCN | ICT/LE Fluorescence Quantum Yield Ratio (Φ'(ICT)/Φ(LE)) at 25°C |

|---|---|---|

| 2,3-DCDMA | LE only | - |

| 2,4-DCDMA | LE + ICT | 1.2 |

| 2,5-DCDMA | LE only | - |

| 2,6-DCDMA | LE only | - |

| 3,4-DCDMA | LE + ICT | 0.35 |

| 3,5-DCDMA | LE only | - |

Ratiometric fluorescent sensing is a powerful analytical technique that relies on measuring the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in self-calibration, making the measurement less susceptible to variations in probe concentration, excitation light intensity, and other environmental factors.

A common strategy for designing ratiometric probes is to use molecules that exhibit dual emission, such as from an LE and an ICT state. As shown in the table above, 2,4-dicyano-N,N-dimethylaniline and 3,4-dicyano-N,N-dimethylaniline are candidates for this type of ratiometric sensing, as the ratio of their ICT to LE emission is sensitive to the environment. nih.gov

Conversely, this compound does not exhibit this dual emission behavior. nih.gov Therefore, it cannot be used as a standalone ratiometric probe based on the LE/ICT mechanism. However, its stable LE fluorescence could be utilized in other ratiometric sensing schemes. For instance, it could be incorporated into a system with another fluorophore that does respond to an analyte, where the emission of the this compound moiety would serve as the stable reference signal. The change in the emission of the sensing fluorophore relative to the constant emission of the this compound unit would provide a ratiometric output.

Application as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) rely on a photosensitizer (dye) to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The ideal dye has strong light absorption across the visible spectrum, appropriate energy levels for efficient electron injection and regeneration, and high stability.

While aniline-based structures, particularly those with donor-π-acceptor (D-π-A) motifs, are widely explored for DSSC applications, there is no specific information in the searched scientific literature on the use or performance of this compound as a photosensitizer in DSSCs. Theoretical and experimental studies on DSSC dyes often involve N,N-dialkylaniline as the donor group and a cyanoacrylic acid as the acceptor/anchoring group, linked by a π-bridge. ufms.br The efficiency of these dyes is highly dependent on the specific arrangement of these components. The absence of research on the 3,5-dicyano isomer suggests that its specific electronic structure, absorption properties, or energy levels may not be optimal for DSSC applications compared to other, more extensively studied, aniline derivatives.

Exploration as Organic Semiconductors and Charge Transport Components

The unique electronic structure of this compound, which combines a strong electron-donating dimethylamino group with two powerful electron-withdrawing cyano groups on a central phenyl ring, makes it a compelling building block for advanced organic semiconductors. This donor-acceptor (D-A) architecture is fundamental to designing materials with tailored charge transport properties, suitable for a range of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Research in this area often focuses on incorporating the dicyanoaniline moiety into larger molecular structures to optimize performance. The core principles revolve around manipulating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to facilitate efficient charge injection, transport, and recombination.

A key application for such D-A molecules is in the field of Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov In TADF-based OLEDs, materials are engineered to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This allows non-emissive triplet excitons, which account for 75% of excitons formed during electrical excitation, to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govyoutube.com This mechanism enables the harvesting of all excitons, pushing the theoretical internal quantum efficiency (IQE) to 100% without relying on expensive heavy metals like iridium or platinum. nih.govyoutube.com

While direct studies on this compound as a standalone semiconductor are limited, research on closely related analogues provides significant insight into its potential. For instance, materials based on the 3,5-dicyanopyridine motif, which is electronically similar to the dicyanobenzene core, have been synthesized and characterized as high-performance electron-transporting semiconductors. rsc.org These compounds exhibit high triplet energies and deep HOMO levels, making them effective host materials for TADF emitters. rsc.org

In one study, TADF emitters were developed by linking a donor unit (9,9-diphenylacridan) to a benzonitrile (B105546) (cyanobenzene) acceptor. elsevierpure.com The strategic placement of the donor and acceptor units was found to be critical. A molecule where two diphenylacridan donors were attached to the ortho-positions of a central benzonitrile acceptor (o-A2CN) demonstrated blue TADF emission with a high photoluminescence quantum yield (PLQY) of 80% and a rapid reverse intersystem crossing rate of 1.2 × 10⁶ s⁻¹. elsevierpure.com An OLED device using this material as the emitter achieved a high external quantum efficiency (EQE) of 15.9% with excellent blue color coordinates (CIE x,y = 0.16, 0.16). elsevierpure.com

The charge transport characteristics of materials containing dicyano-functionalized groups have also been investigated. The incorporation of strong electron-withdrawing dicyanomethylene groups into violanthrone, a polycyclic aromatic hydrocarbon, created potential n-type (electron-transporting) materials for organic photovoltaics. nih.gov These derivatives showed reversible reduction waves in cyclic voltammetry, indicating stable electron transport capabilities. nih.gov The electronic properties, including ionization energy and electron affinity, could be fine-tuned through chemical modification, which is crucial for optimizing device performance. nih.govbeilstein-journals.org

The research findings for analogous compounds are summarized in the tables below, illustrating the typical performance metrics and electronic properties achieved with these D-A systems.

Table 1: Properties of an Acridan-Benzonitrile TADF Emitter

| Compound | Photoluminescence Quantum Yield (PLQY) | Reverse Intersystem Crossing (RISC) Rate (kRISC) | Max. External Quantum Efficiency (EQE) in OLED | Emission Color (CIE x,y) | Reference |

|---|---|---|---|---|---|

| o-A2CN | 80% | 1.2 × 106 s-1 | 15.9% | (0.16, 0.16) | elsevierpure.com |

Table 2: Electronic Properties of Dicyanopyridine-Based Host Materials

| Property | Value Range | Significance | Reference |

|---|---|---|---|

| Triplet Energy (ET) | 2.68–2.79 eV | High ET is required to confine triplet excitons on the guest emitter. | rsc.org |

| Ionization Potential (HOMO) | ca. -6.0 eV | Deep HOMO level ensures efficient hole blocking. | rsc.org |

| Electron Affinity (LUMO) | ca. -2.7 to -2.9 eV | Facilitates electron injection and transport. | rsc.org |

These studies collectively underscore the promise of the this compound framework as a core component in organic semiconductors. Its inherent donor-acceptor nature is a powerful tool for creating materials with high quantum efficiencies and tailored charge transport properties, essential for the next generation of advanced functional materials in electronics.

Structure Property Relationships and Molecular Design Principles for 3,5 Dicyano N,n Dimethylaniline Analogs

Influence of Peripheral Substituents on Electronic and Photophysical Characteristics

The electronic and photophysical properties of N,N-dimethylaniline analogs are highly sensitive to the nature and position of peripheral substituents on the aromatic ring. The introduction of electron-withdrawing groups (EWGs) like the cyano moiety drastically alters the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the case of dicyano-N,N-dimethylaniline isomers, the HOMO is primarily localized on the electron-donating N,N-dimethylaniline fragment, while the LUMO is concentrated on the electron-accepting dicyanobenzene portion. The relative positions of the two cyano groups and the dimethylamino group dictate the extent of this charge separation and the energy gap between the ground state (S₀) and the first two singlet excited states (S₁ and S₂).

A systematic study of the six constitutional isomers of dicyano-N,N-dimethylaniline reveals significant differences in their photophysical behavior. These differences arise from the varying degree of electronic coupling between the donor and acceptor moieties based on their substitution pattern (ortho, meta, or para) on the benzene (B151609) ring. For instance, isomers with cyano groups at the 2,4-, 2,6-, and 3,4-positions relative to the amino group exhibit distinct absorption and emission profiles compared to the 3,5-dicyano isomer.

The energy gap between the S₁ and S₂ excited states is a critical parameter. In many donor-acceptor systems, these states are identified as a locally excited (LE) state, resembling the excitation within the aniline (B41778) part, and a charge-transfer (CT) state. A small energy gap between these states is often a prerequisite for an efficient intramolecular charge transfer (ICT) reaction to occur upon photoexcitation. For example, in the well-studied 4-(dimethylamino)benzonitrile (B74231) (DMABN), this gap is small, facilitating the formation of a dual fluorescence phenomenon. However, for pentacyano-N,N-dimethylaniline (PCDMA), the energy gap is considerably larger, which has been shown to prevent the ICT reaction. rsc.org This principle highlights that simply increasing the electron-accepting strength of the substituent does not guarantee ICT; the specific arrangement and resulting electronic state landscape are paramount.

Strategies for Rational Tuning of Emission Wavelengths and Quantum Yields

The rational design of fluorescent molecules requires precise control over their emission wavelengths (color) and fluorescence quantum yields (brightness). For 3,5-dicyano-N,N-dimethylaniline analogs, these properties are intrinsically linked to the substitution pattern and the resulting efficiency of the intramolecular charge transfer process.

Tuning Emission Wavelengths:

The emission wavelength is determined by the energy difference between the emissive excited state and the ground state. In donor-acceptor systems, this energy gap can be modulated by:

Substitution Position: As established with the isomers of dicyano-N,N-dimethylaniline, altering the positions of the cyano groups significantly shifts the emission maxima. Isomers that promote a more effective charge separation in the excited state will generally have a smaller energy gap, leading to red-shifted (longer wavelength) emission.

Strength of Donor/Acceptor Groups: While the focus is on dicyano derivatives, the principle of tuning by altering donor/acceptor strength is fundamental. Replacing the dimethylamino group with a stronger donor or the cyano groups with more potent acceptors would further decrease the energy of the charge-transfer state, causing a bathochromic shift in the emission.

Solvent Polarity (Solvatochromism): The highly polar nature of the ICT state means its energy is stabilized in polar solvents. This leads to a pronounced red-shift in the emission wavelength as solvent polarity increases, a phenomenon known as solvatochromism. This effect is a hallmark of compounds exhibiting significant charge transfer character.

Tuning Quantum Yields:

The fluorescence quantum yield (Φf) is the ratio of emitted photons to absorbed photons. It is governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Strategies to enhance quantum yield focus on minimizing these non-radiative processes.

Molecular Rigidity: Non-radiative decay is often facilitated by molecular motions, such as the twisting of the dimethylamino group relative to the benzene ring. By designing more rigid or planarized analogs, these conformational relaxation pathways can be hindered, which often leads to a significant increase in the quantum yield. rsc.org

Substitution Pattern: The substitution pattern itself influences the quantum yield. For the dicyano-N,N-dimethylaniline isomers, significant variation in fluorescence quantum yields is observed, which is linked to the efficiency of different deactivation channels, including the formation of non-emissive twisted intramolecular charge transfer (TICT) states in some cases.

Energy Gap Law: The rate of non-radiative decay to the ground state is inversely related to the energy gap between the emissive state and the ground state. Therefore, molecules that emit at higher energies (blue-shifted) sometimes exhibit higher quantum yields, although this is not a universal rule and is often overridden by other factors.

The following table presents photophysical data for various dicyano-N,N-dimethylaniline isomers in the solvent acetonitrile, illustrating the profound effect of the cyano group positioning on their properties.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| 2,3-Dicyano-N,N-dimethylaniline | 385 | 473 | 0.003 |

| 2,4-Dicyano-N,N-dimethylaniline | 368 | 511 | 0.40 |

| 2,5-Dicyano-N,N-dimethylaniline | 370 | 450 | 0.004 |

| 2,6-Dicyano-N,N-dimethylaniline | 321 | 379 | 0.61 |

| 3,4-Dicyano-N,N-dimethylaniline | 358 | 506 | 0.49 |

| This compound | 316 | 369 | 0.62 |

| Data sourced from studies on dicyano-N,N-dimethylaniline isomers. |

Impact of Molecular Conformation and Planarity on Excited State Dynamics and ICT Efficiency

The efficiency of intramolecular charge transfer and the subsequent excited-state dynamics are critically dependent on the molecule's three-dimensional structure, particularly the conformation of the donor group relative to the acceptor-substituted ring. The transition from a locally excited (LE) state to a charge-transfer (ICT) state is often accompanied by a significant change in molecular geometry.

A key concept in this area is the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that upon excitation, the donor group (the dimethylamino group) twists to a conformation perpendicular to the plane of the acceptor ring (the dicyanobenzene part). This perpendicular arrangement maximizes charge separation and minimizes electronic coupling between the donor and acceptor orbitals, leading to a highly polar, stabilized ICT state. However, this twisted state is often weakly emissive or non-emissive, providing a powerful non-radiative decay channel that can quench fluorescence.

In contrast, some molecules can form a Planar Intramolecular Charge Transfer (PICT) state, where charge transfer occurs in a more planar conformation. These PICT states are typically more fluorescent than TICT states.

For the isomers of dicyano-N,N-dimethylaniline, the propensity to form a TICT state versus emitting from an LE state is dictated by the substitution pattern.

This compound exhibits strong fluorescence from a locally excited state and does not show evidence of forming a separate ICT state. Its rigid structure and the meta-positioning of the acceptors disfavor the electronic coupling changes needed for a TICT state to form.

Other isomers, such as the 2,4- and 3,4-dicyano derivatives, show dual fluorescence in certain solvents, indicative of an equilibrium between an LE state and a charge-transfer state.

The absence of an ICT reaction in molecules like pentacyano-N,N-dimethylaniline, despite its strong acceptor moiety, further demonstrates that conformation and the specific energy landscape of excited states are more crucial than acceptor strength alone. rsc.org The inability to achieve the necessary geometric rearrangement or the presence of a high energy barrier to twisting can completely shut down the ICT pathway. rsc.orgrsc.org

Therefore, designing molecules with high ICT efficiency and desirable emission properties involves a delicate balance. Promoting planarity can enhance fluorescence quantum yields by blocking the non-radiative TICT pathway. frontiersin.org Conversely, designing systems where the TICT state is stabilized can be useful for applications in sensing, where the quenching of fluorescence in response to the environment is the desired signal. The study of conformationally restricted analogs, where the amino group is locked in place by a cyclic structure, has been instrumental in deconvoluting the effects of twisting from other electronic factors. frontiersin.org

Design of Supramolecular Assemblies Incorporating this compound Moieties

While this compound is a powerful fluorophore on its own, its incorporation into larger, ordered supramolecular assemblies can unlock new functionalities for applications in materials science, electronics, and sensing. The design of such assemblies relies on harnessing non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, to control the spatial arrangement of the chromophores. researchgate.netnih.gov

The donor-acceptor nature of the this compound moiety makes it an ideal building block for creating self-assembling systems. rsc.org Key strategies for designing these assemblies include:

Programming Intermolecular Interactions: The molecule can be functionalized with specific groups to direct its self-assembly. For example, adding hydrogen-bonding motifs (like amides or carboxylic acids) would encourage the formation of predictable, ordered structures like tapes or sheets. The electron-deficient dicyanobenzene part and the relatively electron-rich dimethylamino-substituted ring can engage in donor-acceptor π-π stacking with complementary molecules.

Host-Guest Chemistry: The this compound unit can be designed as either a "guest" to be encapsulated within a larger macrocyclic "host" (such as a cyclodextrin, calixarene, or pillararene) or as part of a host itself. nih.gov

Encapsulation: Placing the molecule inside a host cavity can rigidify its structure, leading to enhanced fluorescence quantum yields by suppressing non-radiative decay from molecular vibrations. The host can also shield the fluorophore from the bulk solvent, allowing its emissive properties to be controlled by the specific nano-environment of the host cavity. nih.govnih.gov

As a Host Component: By attaching polymer chains or other recognition sites, the molecule can be integrated into larger architectures that create cavities or binding pockets. The fluorescence of the dicyano-N,N-dimethylaniline unit could then report on the binding of a specific guest molecule, forming the basis of a fluorescent sensor.

Surface Assembly: Donor-acceptor molecules can be designed to self-assemble into highly ordered monolayers on surfaces like metal or graphite. nih.gov By carefully choosing the substrate and deposition conditions, it is possible to control the orientation and packing of the molecules. This is crucial for applications in organic electronics, where charge transport between adjacent molecules is highly dependent on their alignment and orbital overlap. rsc.orgnih.gov The inherent dipole of the molecule could be exploited to control its orientation relative to the surface and to other molecules. nih.gov

The ultimate goal of these design strategies is to translate the desirable photophysical properties of the individual molecule to a macroscopic material, creating, for example, highly emissive thin films, stimuli-responsive gels, or highly sensitive sensor arrays.

Future Research Directions and Interdisciplinary Prospects for 3,5 Dicyano N,n Dimethylaniline

Emerging Paradigms in Optoelectronics and Advanced Sensing Technologies

The photophysical properties of dicyano-N,N-dimethylaniline isomers are of significant interest for their potential applications in optoelectronic devices and advanced sensors. The excited state behavior of these donor-acceptor molecules is governed by the possibility of intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the substitution pattern on the aromatic ring and the polarity of the surrounding medium.

Research into the six isomers of dicyano-N,N-dimethylaniline has revealed that the ability to form a distinct ICT state, which can lead to dual fluorescence (emission from both a locally excited state and an ICT state), is not universal among them. Specifically, in the polar solvent acetonitrile, dual fluorescence is observed for the 2,4- and 3,4-dicyano isomers. acs.orgnih.gov This behavior is attributed to a smaller energy gap between the two lowest excited singlet states in these isomers. acs.orgnih.gov In contrast, the other isomers, including 3,5-dicyano-N,N-dimethylaniline, exhibit only a single emission from the locally excited state in various solvents. acs.orgnih.gov

This distinction in photophysical behavior presents both challenges and opportunities. While this compound may not be the ideal candidate for applications requiring strong dual fluorescence, its well-defined and environmentally sensitive single emission could be advantageous for other purposes. The solvatochromism of its fluorescence, where the emission wavelength shifts with solvent polarity, could be harnessed for the development of chemical sensors. For instance, its incorporation into polymer matrices or onto solid supports could lead to sensors for detecting volatile organic compounds or changes in local polarity within biological systems.

Furthermore, the strong intramolecular charge transfer character, even if it does not result in dual fluorescence, makes this compound a candidate for nonlinear optical (NLO) materials. The large change in dipole moment between the ground and excited states is a key requirement for second-order NLO properties. Future research could focus on incorporating this molecule into polymers or crystals to create materials for applications such as frequency doubling or optical switching.

The following table summarizes the key photophysical properties of selected dicyano-N,N-dimethylaniline isomers, highlighting the unique position of the 3,5-isomer.

| Isomer | Fluorescence Behavior in Polar Solvents | Potential Optoelectronic/Sensing Applications |

|---|---|---|

| 2,4-dicyano-N,N-dimethylaniline | Dual (Locally Excited + Intramolecular Charge Transfer) | Ratiometric sensors, white light-emitting diodes |

| 3,4-dicyano-N,N-dimethylaniline | Dual (Locally Excited + Intramolecular Charge Transfer) | Ratiometric sensors, white light-emitting diodes |

| This compound | Single (Locally Excited) | Solvatochromic sensors, nonlinear optical materials |

Challenges and Opportunities in Scalable Synthesis for Industrial Applications

The transition of this compound from a laboratory curiosity to a commercially viable material hinges on the development of a scalable and cost-effective synthesis route. The primary challenge lies in the regioselective introduction of two cyano groups onto the N,N-dimethylaniline scaffold at the 3 and 5 positions.

Traditional methods for the synthesis of aromatic nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require stoichiometric amounts of copper salts and can generate significant waste. wikipedia.org More modern approaches, such as palladium-catalyzed cyanation of aryl halides, offer greater functional group tolerance and catalytic efficiency. rsc.org However, the starting material, 3,5-dibromo-N,N-dimethylaniline, may not be readily available, and the cost of palladium catalysts can be a significant factor in large-scale production.

A key challenge is preventing the deactivation of the catalyst by the Lewis basic dimethylamino group. This often necessitates the use of specialized ligands to protect the active metal center. Furthermore, achieving dicyanation at the meta positions without side reactions, such as cyanation at other positions or polymerization, requires careful optimization of reaction conditions.

Despite these challenges, significant opportunities exist for innovation in the synthesis of this compound. The development of novel catalytic systems based on more abundant and less expensive metals, such as nickel or copper, is a promising avenue. wikipedia.org Photoredox catalysis has also emerged as a powerful tool for C-H functionalization, and could potentially enable the direct cyanation of N,N-dimethylaniline, although controlling the regioselectivity would be a major hurdle. nih.gov

Another opportunity lies in the exploration of alternative cyanide sources that are less toxic and easier to handle than traditional cyanide salts. Reagents like potassium hexacyanoferrate(II) are being increasingly used in laboratory-scale reactions and could potentially be adapted for industrial processes. chinesechemsoc.org

The table below outlines some of the key challenges and opportunities in the scalable synthesis of this compound.

| Aspect | Challenges | Opportunities |

|---|---|---|

| Regioselectivity | Directing two cyano groups to the 3 and 5 positions. | Development of highly selective catalysts and directing groups. |

| Catalyst | Cost of precious metal catalysts (e.g., palladium), catalyst deactivation by the amine group. | Exploration of catalysts based on abundant metals (e.g., nickel, copper), development of robust ligands. |

| Cyanide Source | Toxicity and handling of traditional cyanide salts. | Use of less toxic and more stable cyanide sources (e.g., potassium hexacyanoferrate(II)). |

| Reaction Conditions | Harsh conditions (high temperature, pressure) may be required. | Development of milder reaction conditions, potentially using photoredox or biocatalysis. nih.govnih.gov |

Integration with Nanomaterials and Hybrid Architectures for Enhanced Functionality

The integration of this compound with various nanomaterials offers a promising route to creating hybrid architectures with enhanced or novel functionalities. The unique electronic properties of the molecule can be combined with the high surface area, quantum confinement effects, and other unique characteristics of nanomaterials to develop advanced materials for a range of applications.

One promising area of research is the functionalization of silica nanoparticles with this compound. nih.govnih.gov Through covalent attachment using silane coupling agents, the molecule can be immobilized on the surface of silica nanoparticles. nih.gov This could lead to the development of highly sensitive and reusable optical sensors. The high surface area of the nanoparticles would allow for a high concentration of the sensing molecule, leading to an amplified signal. Furthermore, the silica matrix would provide a stable and protective environment for the organic dye.

Graphene and its derivatives, such as graphene oxide, are another class of nanomaterials that could be combined with this compound. nih.govmdpi.com The planar structure of the molecule would allow for strong π-π stacking interactions with the graphene surface, leading to the formation of stable hybrid materials. nih.gov Such hybrids could exhibit interesting electronic properties, with potential applications in organic electronics, such as field-effect transistors or memory devices. The charge transfer between the electron-rich dimethylamino group and the graphene sheet could be modulated by external stimuli, forming the basis of a sensing mechanism.

The table below summarizes potential nanomaterial integrations and their prospective applications.

| Nanomaterial | Integration Strategy | Potential Applications |

|---|---|---|

| Silica Nanoparticles | Covalent attachment via silane chemistry | Optical sensors, solid-state lighting, catalysis |

| Gold/Silver Nanoparticles | Thiol-based self-assembled monolayers | Surface-enhanced Raman scattering (SERS) based sensors, plasmon-enhanced fluorescence |

| Graphene/Graphene Oxide | π-π stacking, covalent functionalization | Organic electronics, conductive inks, energy storage |

| Quantum Dots | Ligand exchange, encapsulation | Förster resonance energy transfer (FRET) based sensors, light-emitting diodes |

Computational-Aided Design and Rational Engineering of Next-Generation this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful toolkit for the rational design and engineering of novel derivatives of this compound with tailored properties. researchgate.net These computational methods allow for the prediction of key molecular properties, such as geometric structure, electronic energy levels (HOMO and LUMO), absorption and emission spectra, and dipole moments, before embarking on potentially time-consuming and expensive synthetic efforts. jmaterenvironsci.com

One of the primary applications of computational-aided design in this context is the optimization of the molecule's optoelectronic properties. For example, by systematically modifying the structure of this compound in silico, it is possible to screen for derivatives with improved characteristics for specific applications. This could involve replacing the dimethylamino group with other electron-donating moieties to fine-tune the HOMO energy level and the intramolecular charge transfer characteristics. Similarly, the aromatic core could be extended or modified to alter the extent of π-conjugation and shift the absorption and emission wavelengths.

Computational studies can also provide valuable insights into the structure-property relationships that govern the behavior of these molecules. For instance, DFT calculations can be used to understand why the 3,5-dicyano isomer does not exhibit the same dual fluorescence as other isomers by analyzing the potential energy surfaces of the excited states. acs.org This fundamental understanding is crucial for the rational design of new molecules with desired photophysical properties.

Furthermore, computational modeling can aid in the design of hybrid materials. By simulating the interaction between this compound derivatives and nanomaterial surfaces, it is possible to predict the most stable conformations and the nature of the electronic coupling between the two components. This information can guide the experimental design of novel hybrid architectures with enhanced functionality.

The following table highlights key molecular properties that can be targeted for engineering using computational methods and the potential impact on applications.

| Target Property | Computational Method | Potential Application Impact |

|---|---|---|

| HOMO/LUMO Energy Levels | DFT | Optimization of charge injection/transport in organic electronics, tuning of redox potentials for sensing. |

| Absorption/Emission Wavelengths | TD-DFT | Development of new dyes and phosphors for specific regions of the electromagnetic spectrum. |

| Excited State Dipole Moment | TD-DFT | Design of molecules with enhanced nonlinear optical properties. |

| Intramolecular Charge Transfer Character | DFT/TD-DFT | Engineering of molecules with controlled fluorescence properties for sensing and imaging. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.